molecular formula C14H15N3O B11948373 1-(4-Anilinophenyl)-3-methylurea CAS No. 22325-88-8

1-(4-Anilinophenyl)-3-methylurea

Cat. No.: B11948373
CAS No.: 22325-88-8
M. Wt: 241.29 g/mol
InChI Key: FICXYZUFECWVDH-UHFFFAOYSA-N
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Description

1-(4-Anilinophenyl)-3-methylurea is a chemical compound with the molecular formula C14H15N3O It is characterized by the presence of an aniline group attached to a phenyl ring, which is further connected to a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Anilinophenyl)-3-methylurea typically involves the reaction of 4-anilinophenyl isocyanate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Anilinophenyl isocyanate} + \text{Methylamine} \rightarrow \text{this compound} ]

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Anilinophenyl)-3-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-Anilinophenyl)-3-methylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Anilinophenyl)-3-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptor proteins, modulating their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Anilinophenyl)-3-phenylurea: Similar structure but with a phenyl group instead of a methyl group.

    1-(4-Anilinophenyl)-3-ethylurea: Similar structure but with an ethyl group instead of a methyl group.

    1-(4-Anilinophenyl)-3-butylurea: Similar structure but with a butyl group instead of a methyl group.

Uniqueness

1-(4-Anilinophenyl)-3-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

22325-88-8

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

1-(4-anilinophenyl)-3-methylurea

InChI

InChI=1S/C14H15N3O/c1-15-14(18)17-13-9-7-12(8-10-13)16-11-5-3-2-4-6-11/h2-10,16H,1H3,(H2,15,17,18)

InChI Key

FICXYZUFECWVDH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2

Origin of Product

United States

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